molecular formula C17H23BrClFN2S B3043351 3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide CAS No. 849066-35-9

3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide

Cat. No. B3043351
CAS RN: 849066-35-9
M. Wt: 421.8 g/mol
InChI Key: FJPUWCMQXFBONF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and thiadiazole or thiazolidinone rings. For example, the diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates is described, where reactions with N-bromosuccinimide and carboxylic acids lead to novel compounds with established structures based on various spectroscopic methods . Although the target compound is not a pyrazolo[5,1-c][1,2,4]triazine, the tert-butyl group and the presence of a nitrogen-containing heterocycle are common features that could suggest similar synthetic strategies might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, shows strong interactions between functional groups and the thiadiazole ring, with bond lengths and angles indicating a distorted arrangement around the sulfur atom . This information could be extrapolated to the target compound, suggesting that the tert-butyl groups and the thiazolium ring might also exhibit strong interactions affecting the overall molecular geometry.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to the compound . However, the synthesis of sterically hindered thiazolidin-4-ones containing tert-butyl groups implies that the steric bulk of tert-butyl groups can influence the reactivity and selectivity of reactions involving the thiazolium ring in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds with tert-butyl groups and nitrogen-containing heterocycles suggest that the target compound may exhibit significant steric hindrance, which could affect its solubility, melting point, and reactivity. The presence of halogen atoms (chloro and fluoro groups) in the anilino moiety could also influence the compound's electronic properties and its interactions with other molecules.

properties

IUPAC Name

3,4-ditert-butyl-N-(3-chloro-4-fluorophenyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2S.BrH/c1-16(2,3)14-10-22-15(21(14)17(4,5)6)20-11-7-8-13(19)12(18)9-11;/h7-10H,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPUWCMQXFBONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=[N+]1C(C)(C)C)NC2=CC(=C(C=C2)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
Reactant of Route 5
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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide
Reactant of Route 6
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3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide

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